

# Application Note: Quantification of Succinate in Cell Culture Supernatants

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Succinate**, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule beyond its bioenergetic role.[1] When released into the extracellular space, **succinate** acts as a paracrine and autocrine signaling messenger by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[2][3] This signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, immune response modulation, angiogenesis, and cancer metastasis.[2][3][4]

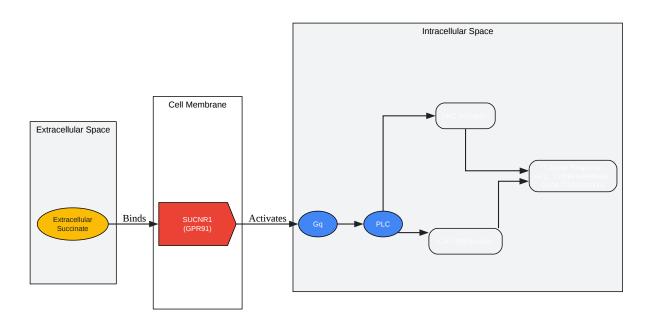
Under conditions of cellular stress, such as hypoxia or inflammation, certain cells, including activated macrophages and cancer cells, accumulate and secrete high levels of **succinate**.[1] [3] This extracellular **succinate** can then signal through SUCNR1 on target cells to modulate their function. For instance, in macrophages, this signaling can enhance the production of proinflammatory cytokines like IL-1 $\beta$ .[2] Therefore, the accurate quantification of **succinate** in cell culture supernatants is crucial for understanding its role as a signaling molecule and for the development of therapeutics targeting the **succinate**-SUCNR1 axis.

This application note provides detailed protocols for two common methods for quantifying **succinate** in cell culture supernatants: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a colorimetric Enzymatic Assay. It also includes representative data and diagrams to guide researchers in their experimental design and data interpretation.



# **Succinate Signaling Pathway**

Extracellular **succinate** exerts its signaling effects primarily through the SUCNR1 receptor. Activation of SUCNR1 can trigger downstream signaling through both Gq and Gi protein pathways, leading to increased intracellular calcium, activation of ERK1/2, and modulation of cyclic AMP levels.[5] In immune cells like macrophages, the Gq pathway appears to be a dominant signaling route.[6]



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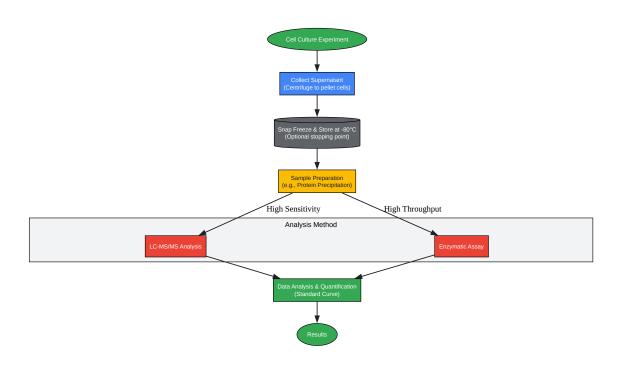
Caption: Extracellular succinate signaling via the SUCNR1 (GPR91) receptor and Gq pathway.

## **Experimental Workflow Overview**

The general workflow for quantifying **succinate** from cell culture experiments involves several key steps, from sample collection to final data analysis. Proper sample handling is critical to



arrest metabolic activity and ensure accurate measurements.



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Caption: General experimental workflow for **succinate** quantification in cell culture supernatants.

## **Protocols for Succinate Quantification**

Two primary methods are detailed below. The choice of method depends on the required sensitivity, throughput, and available equipment.

## **Method 1: LC-MS/MS Quantification**

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for metabolite quantification. This protocol outlines a common approach using protein precipitation for sample cleanup.



#### 4.1.1 Materials

- Cell culture supernatant
- Ice-cold methanol (LC-MS grade) or acetonitrile
- Internal Standard (IS): <sup>13</sup>C<sub>4</sub>-Succinic acid
- Microcentrifuge tubes (1.5 mL)
- Refrigerated microcentrifuge
- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 reverse-phase column

#### 4.1.2 Sample Preparation Protocol

- Harvest cell culture supernatant by centrifuging the cell culture plate/flask at 300 x g for 5 minutes to pellet cells.
- Transfer 100 μL of the clear supernatant to a new 1.5 mL microcentrifuge tube on ice.[1]
- Add the internal standard (e.g., <sup>13</sup>C<sub>4</sub>-Succinic acid) to the supernatant for accurate quantification.[7]
- For protein precipitation, add 300-400 μL of ice-cold methanol or acetonitrile (a 3:1 or 4:1 solvent-to-sample ratio is common).[8][9]
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
- Incubate the samples at -20°C for at least 20 minutes to facilitate protein precipitation.
- Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.



- Carefully transfer the clear supernatant to a new tube or an LC autosampler vial. Avoid disturbing the protein pellet.
- Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
- The sample is now ready for injection into the LC-MS/MS system.
- 4.1.3 LC-MS/MS Conditions (Example)
- Column: C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient appropriate for separating polar metabolites.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 μL
- Ionization Mode: ESI Negative
- MRM Transitions:
  - Succinate: Precursor ion (m/z) 117 -> Product ion (m/z) 73
  - 13C4-Succinate (IS): Precursor ion (m/z) 121 -> Product ion (m/z) 76

## **Method 2: Colorimetric Enzymatic Assay**

Enzymatic assays are a convenient, high-throughput alternative to LC-MS/MS. They are often available as commercial kits and rely on a coupled enzyme reaction that produces a colorimetric or fluorometric signal proportional to the **succinate** concentration.[10][11][12]



4.2.1 Principle In this assay, **succinate** is utilized in a series of enzymatic reactions that ultimately lead to the generation of a colored product. The intensity of the color, measured by a plate reader, is directly proportional to the amount of **succinate** in the sample.

#### 4.2.2 Materials

- Commercial **Succinate** Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718)
- Cell culture supernatant
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at ~450 nm or ~570 nm (depending on the kit)
- Deionized water
- 4.2.3 Protocol (Based on a typical commercial kit)
- Sample Preparation:
  - Centrifuge the cell culture supernatant at 10,000 x g for 5-10 minutes to remove any debris.[11]
  - Use the clear supernatant for the assay. If high concentrations of succinate are expected,
    dilute the sample with the provided assay buffer.
- Standard Curve Preparation:
  - Prepare a succinate standard curve according to the kit instructions. This typically involves diluting a concentrated succinate standard to generate a series of known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[11]
  - Add the standards to separate wells of the 96-well plate.
- Assay Reaction:
  - Add 1-50 μL of your prepared supernatant samples to duplicate wells.



- $\circ\,$  Adjust the volume of all standard and sample wells to 50  $\mu L$  with the provided assay buffer.[11]
- Prepare a Reaction Mix by combining the kit components (e.g., Assay Buffer, Enzyme Mix, Developer/Probe) as instructed in the kit manual.
- Add 50 µL of the Reaction Mix to each well containing the standards and samples.
- Mix gently and incubate the plate for 30 minutes at room temperature or 37°C, protected from light.[10]
- Measurement:
  - Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
- Calculation:
  - Subtract the absorbance of the 0 (blank) standard from all readings.
  - Plot the standard curve (absorbance vs. nmol of succinate).
  - Determine the amount of succinate in the samples from the standard curve.
  - Calculate the succinate concentration (in μM or mg/dL) using the following formula:
    - Concentration = (Amount of succinate from curve / Sample volume added to well) \*
      Dilution Factor

# **Data Presentation and Interpretation**

Extracellular **succinate** concentrations can vary significantly depending on the cell type, culture conditions, and metabolic state. For example, inflammatory macrophages stimulated with lipopolysaccharide (LPS) are known to secrete **succinate**. Similarly, some cancer cells, particularly under hypoxic conditions, exhibit increased **succinate** accumulation and release.[6]

Table 1: Comparison of **Succinate** Quantification Methods



Feature	LC-MS/MS	Enzymatic Assay
Principle	Mass-to-charge ratio separation	Coupled enzyme reactions
Sensitivity	High (pM to nM range)	Moderate (μM range)[10]
Specificity	Very High	Good (potential for interferences)
Throughput	Lower	High (96-well format)[10]
Equipment	Mass Spectrometer	Microplate Reader
Cost/Sample	Higher	Lower
Expertise	Requires specialized training	Relatively simple

Table 2: Representative Extracellular Succinate Concentrations

Cell Type/Condition	Succinate Concentration Range (µM)	Context
Human Blood Plasma (Healthy)	6 - 24 μΜ	Baseline physiological levels.
Macrophages (LPS-stimulated)	Elevated	Secreted during pro- inflammatory activation.[2]
Cancer Cells (Hypoxic)	Elevated	Accumulation due to metabolic reprogramming (Warburg effect).[6]
In Vitro Treatments	50 - 500 μΜ	Concentrations often used to stimulate SUCNR1 signaling in experiments.[2]

Note: The values in Table 2 are representative ranges compiled from literature. Actual concentrations will be highly dependent on the specific cell line, cell density, incubation time, and media components. Researchers should determine the concentrations relevant to their specific experimental system.



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